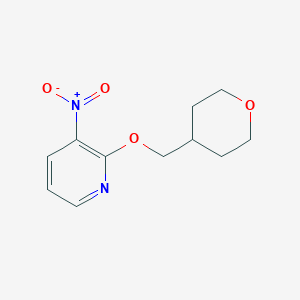
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine
Übersicht
Beschreibung
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H14N2O4 . It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine molecule contains a total of 32 bond(s). There are 18 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 nitro group(s) (aromatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyridine(s) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine are not available, similar compounds have been used in the synthesis of BTK, PI3K and JAK-2 inhibitors .Physical And Chemical Properties Analysis
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine has a molecular weight of 238.243 . It contains a total of 31 atoms; 14 Hydrogen atom(s), 11 Carbon atom(s), 2 Nitrogen atom(s), and 4 Oxygen atom(s) .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyran Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . They are synthesized via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions .
- Methods of Application: The synthesis of pyran derivatives involves multicomponent reaction (MCR) approach which dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
- Results or Outcomes: The synthesis results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .
Preparation of Venetoclax
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 3-nitro-4-((tetrahydro-2H-pyran-4-yl)MethylaMino)benzenesulfonaMide is a pharmaceutical intermediate compound used in the preparation of Venetoclax . Venetoclax is used to treat certain types of chronic lymphocytic leukaemia (CLL) or certain types of small lymphocytic lymphoma (SLL) .
- Methods of Application: The specific methods of application or experimental procedures for the synthesis of Venetoclax using this compound are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of Venetoclax, a medication used in the treatment of certain types of CLL or SLL .
Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
- Scientific Field: Organic Chemistry
- Application Summary: 2-(4-Bromophenoxy)tetrahydro-2H-pyran may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Methods of Application: The specific methods of application or experimental procedures for the synthesis of these compounds using 2-(4-Bromophenoxy)tetrahydro-2H-pyran are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
Synthesis of Histone Deacetylase (HDAC) Inhibitors
- Scientific Field: Biochemistry
- Application Summary: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Methods of Application: The specific methods of application or experimental procedures for the synthesis of these HDAC inhibitors using O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of potential HDAC inhibitors .
Eigenschaften
IUPAC Name |
3-nitro-2-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-13(15)10-2-1-5-12-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELVZEYAKPYHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




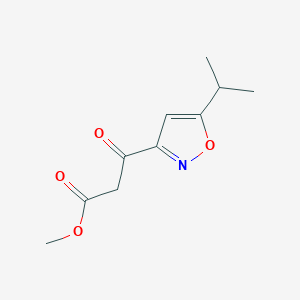
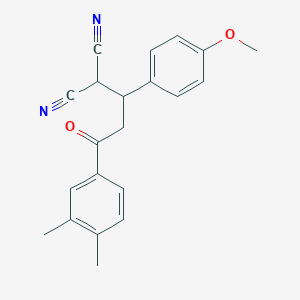
![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)
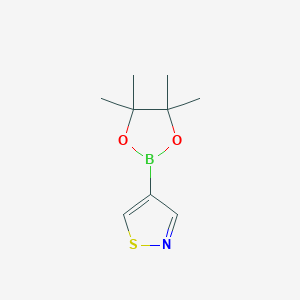
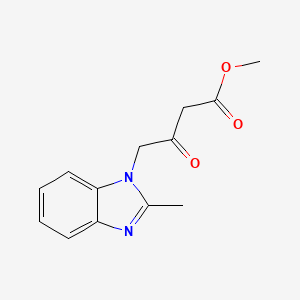
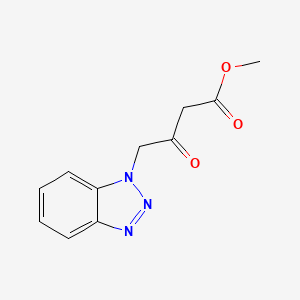
![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
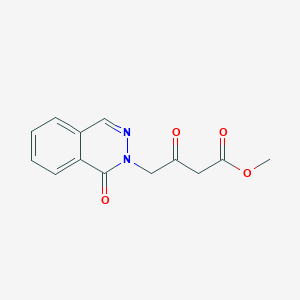
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
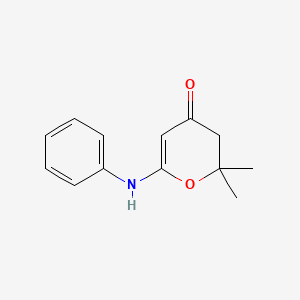
![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)